molecular formula C14H25NO4 B1363550 Boc-N-methyl-tranexamic acid

Boc-N-methyl-tranexamic acid

Cat. No.: B1363550
M. Wt: 271.35 g/mol
InChI Key: HCDBMQKQNARMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid typically involves the protection of the amino group of tranexamic acid with a tert-butoxycarbonyl (Boc) group. This is achieved through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective protection of the amino group .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or chromatography techniques to obtain a high-purity product suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the deprotected amine, substituted derivatives, and oxidized or reduced forms of the cyclohexane ring .

Scientific Research Applications

4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid is used in various scientific research applications, including:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of plasminogen activation, which prevents the breakdown of fibrin clots. The Boc protecting group ensures the stability of the compound during synthesis and allows for selective deprotection under specific conditions. The molecular targets include plasminogen and its activators, which are involved in the fibrinolytic pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid is unique due to its Boc protecting group, which provides stability and allows for selective reactions during synthesis. This makes it a valuable intermediate in the production of high-purity tranexamic acid and related compounds .

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15(4)9-10-5-7-11(8-6-10)12(16)17/h10-11H,5-9H2,1-4H3,(H,16,17)

InChI Key

HCDBMQKQNARMBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCC(CC1)C(=O)O

Origin of Product

United States

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